molecular formula C13H19NO2 B3394255 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine CAS No. 1017480-89-5

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

Cat. No.: B3394255
CAS No.: 1017480-89-5
M. Wt: 221.29 g/mol
InChI Key: KREFRNFLNQTLSP-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is a synthetic morpholine derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the morpholine ring, particularly those with 2,6-dimethyl substitutions, are key intermediates and building blocks in the synthesis of novel molecules with potential biological activity . Researchers utilize this structural motif in the development of Mannich bases, which are known to demonstrate enhanced water solubility and improved bioavailability compared to their parent compounds, making them valuable for pharmacological investigations . The primary research applications for this compound and its derivatives span multiple areas. In antimicrobial research, similar Mannich bases incorporating the 2,6-dimethylmorpholine group have shown potent activity against a range of bacterial species, indicating its potential as a core structure for developing new antimicrobial agents . In neurodegenerative disease research, such compounds are investigated as potential cholinesterase enzyme inhibitors for Alzheimer's disease, with molecular docking studies suggesting high binding affinity to relevant enzyme targets like BChE (Butyrylcholinesterase) . Furthermore, these derivatives are also explored for their antioxidant properties, particularly metal chelation activity, which is relevant in countering oxidative stress implicated in various pathological conditions . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2,2-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2)9-14-8-12(16-13)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREFRNFLNQTLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640605
Record name 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017480-89-5
Record name 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aromatic Substitution: The synthesis typically begins with the preparation of the 4-methoxyphenyl group, which can be introduced via electrophilic aromatic substitution reactions.

    Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution at the 2-Position:

Industrial Production Methods

In an industrial setting, the production of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the morpholine nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Antinociceptive Effects : Research indicates that morpholine derivatives can demonstrate significant pain-relieving properties. For instance, compounds similar to 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine have been tested in various pain models, showing efficacy in reducing pain responses in animal models.
  • CNS Activity : Morpholine derivatives are known for their central nervous system (CNS) effects. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .
  • Antiviral Properties : Some studies have explored the antiviral potential of morpholine-containing compounds, indicating that modifications to the morpholine structure can enhance antiviral activity against specific viruses .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of morpholine derivatives similar to this compound:

  • A study on morpholino analogs demonstrated significant antinociceptive effects in rodent models using the rat tail flick method .
  • Another research effort focused on the structure-activity relationship (SAR) of morpholine derivatives revealed that modifications at specific positions could enhance binding affinity to target receptors involved in CNS disorders .

Mechanism of Action

The mechanism by which 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Structural Differences Biological/Physicochemical Implications References
This compound 4-Methoxyphenyl at C6; 2,2-dimethyl morpholine Reference compound Enhanced steric bulk; aromatic interaction potential
6-(Methoxymethyl)-2,2-dimethylmorpholine Methoxymethyl group at C6 Ether substituent vs. aromatic ring Increased hydrophilicity; altered metabolic stability
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one Naphthyl ring; ketone group Bulkier aromatic system; carbonyl moiety Potential anti-inflammatory activity (Naproxen derivative)
4-{2-[(4-tert-Butylphenyl)methyl]propyl}-2,6-dimethylmorpholine tert-Butylphenyl-propyl chain at C4 Bulky alkyl-aromatic substituent Steric hindrance; possible CNS activity
6-(2-Methoxyphenyl)morpholin-3-one 2-Methoxyphenyl; morpholinone ring Ortho-methoxy substitution; ketone in ring Altered electronic effects; ring strain
2,2-Dimethylmorpholine hydrochloride No aromatic substituent; hydrochloride salt Simplified structure; ionic form Improved solubility; salt stability

Detailed Comparative Analysis

Substituent Effects on Bioactivity
  • Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl group in the target compound enables π-π stacking interactions in biological systems, unlike aliphatic substituents (e.g., methoxymethyl in ). This aromaticity may enhance binding to hydrophobic enzyme pockets, as seen in naproxen-derived morpholines .
  • Positional Isomerism : The 2-methoxyphenyl analogue (CAS: 951626-74-7) exhibits distinct electronic properties due to the ortho-methoxy group, which may reduce steric accessibility compared to the para-substituted compound.
Morpholine Ring Modifications
  • Salt Forms : The hydrochloride salt of 2,2-dimethylmorpholine demonstrates enhanced aqueous solubility, a property absent in the neutral 4-methoxyphenyl derivative.
Functional Group Variations
  • Ether vs. Ester Groups : The methoxymethyl substituent in introduces an ether linkage, which may improve metabolic stability relative to ester-containing analogues (e.g., tert-butyl esters in ).

Research Findings and Trends

  • Pharmacological Potential: Morpholine derivatives with aromatic substituents (e.g., 4-methoxyphenyl or naphthyl groups) are frequently explored for anti-inflammatory and analgesic applications, as evidenced by naproxen-derived compounds .
  • Agrochemical Relevance : Bulky substituents (e.g., tert-butylphenyl in ) are associated with pesticidal activity, suggesting that the target compound’s 4-methoxyphenyl group could be optimized for similar uses.
  • Synthetic Accessibility : Commercial availability of the target compound (9 suppliers ) contrasts with discontinued analogues (e.g., 6-(methoxymethyl)-2,2-dimethylmorpholine ), highlighting its practical utility.

Biological Activity

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is a morpholine derivative characterized by a methoxyphenyl group at the 6-position and two methyl groups at the 2-position of the morpholine ring. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties . The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting a potential mechanism of action involving cell cycle arrest and apoptosis induction.

Antimicrobial Activity

Research highlights its antimicrobial activity , with effectiveness against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets remain to be fully elucidated.

Antioxidant Effects

The compound exhibits antioxidant properties , which could contribute to its protective effects against oxidative stress-related diseases. This activity is essential for mitigating cellular damage caused by free radicals.

The biological activities of this compound are believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial survival.
  • Receptor Modulation : It could interact with receptors that play roles in cell signaling pathways associated with growth and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2,6-DimethylmorpholineMorpholine ring with two methyl groupsLimited biological activity
4-(4-Methoxyphenyl)-2,6-dimethylmorpholineSimilar methoxyphenyl substitutionEnhanced anticancer activity
3-(4-Methoxyphenyl)-1-(pyridin-2-ylmethyl)thioureaDifferent core structure but similar substituentsPotentially different targets

The presence of both the morpholine moiety and the para-methoxyphenyl group in this compound enhances its biological profile compared to other derivatives.

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated:

  • Inhibition Rate : Approximately 70% inhibition at a concentration of 50 µM after 48 hours.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

Study 2: Antimicrobial Effectiveness

Another research focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Key findings included:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Mechanism : Disruption of cell membrane integrity was observed through electron microscopy.

Q & A

Q. What are the best practices for handling discrepancies in solubility data across different solvent systems?

  • Methodological Answer : Use the Hansen solubility parameters (δD, δP, δH) to model solubility in polar (DMSO, water) vs. non-polar (hexane) solvents. Experimentally validate via shake-flask method with UV-Vis quantification. Note that solubility may vary due to polymorphism; X-ray powder diffraction (XRPD) identifies crystalline forms affecting dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Reactant of Route 2
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

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